4-Fluoroisoquinolin-6-amine
Description
Significance of Halogenated Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry, with a majority of FDA-approved drugs featuring a heterocyclic moiety. researchgate.netijsrtjournal.com The incorporation of halogens, such as fluorine, chlorine, bromine, and iodine, into these scaffolds is a widely used strategy in drug design. acs.org
Halogens were traditionally viewed as simple hydrophobic substituents. However, it is now understood that they can form specific, directed interactions known as halogen bonds. acs.org A halogen bond occurs when a halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base (electron donor) like an oxygen or nitrogen atom found in biological macromolecules. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. nih.gov The strength and nature of this bond depend on the specific halogen, with the effect generally increasing from chlorine to iodine. acs.orgnih.gov While fluorine is highly electronegative and typically does not form strong halogen bonds in medicinal chemistry contexts, its inclusion can significantly influence a molecule's properties in other ways. acs.org
The strategic placement of fluorine can alter:
Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.
Binding Affinity: Fluorine's high electronegativity can modify the electronic distribution of the molecule, affecting its interactions with protein targets.
Lipophilicity and Permeability: The introduction of fluorine can increase a compound's lipophilicity, which can influence its ability to cross cell membranes.
The use of halogenated heterocyclic compounds is a key strategy in developing targeted therapies, including potential treatments for viral diseases like COVID-19. researchgate.net
Importance of Amino-Substituted Isoquinoline (B145761) Derivatives in Bioactive Compound Development
The isoquinoline ring system is a core component of many natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurochemical properties. beilstein-journals.orgresearchgate.netnih.gov When an amino group (-NH2) is attached to this scaffold, it can significantly enhance the molecule's biological profile.
Amino groups are crucial for several reasons:
Basicity and Solubility: The amino group can be protonated at physiological pH, increasing the water solubility of the compound, which is often a desirable trait for drug candidates.
Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets such as enzymes and receptors. smolecule.com
Synthetic Handle: The amino group is a versatile functional group that can be readily modified to create a library of derivatives, enabling the exploration of structure-activity relationships (SAR). beilstein-journals.org For instance, it can be acylated, alkylated, or used as a starting point for the construction of more complex heterocyclic systems.
Derivatives of aminoisoquinoline have been explored as inhibitors of various enzymes and as antagonists for cell surface receptors. nih.govkuleuven.be The combination of the isoquinoline framework with an amino substituent provides a powerful platform for the design of new therapeutic agents. nih.govgoogle.com
Overview of Research Trajectories for 4-Fluoroisoquinolin-6-amine
While direct and extensive research specifically on this compound is not widely published, its structural components suggest potential avenues for investigation in chemical biology and medicinal chemistry. The compound is cataloged in chemical databases, and its basic properties have been predicted. uni.lu
| Property | Value |
| Molecular Formula | C9H7FN2 |
| Molecular Weight | 162.17 g/mol sigmaaldrich.com |
| InChIKey | ZYNQIKGLQNBVRE-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 1.5 uni.lu |
| Interactive Data Table: Physicochemical properties of this compound. |
Research trajectories for a compound like this compound would likely leverage the established importance of its constituent parts:
Kinase Inhibition: The isoquinoline scaffold is present in numerous kinase inhibitors. Research could explore the potential of this compound and its derivatives to inhibit specific kinases involved in cancer or inflammatory diseases. The fluorine and amine groups would be expected to modulate the binding affinity and selectivity for the target kinase.
GPCR Ligands: Amino-substituted heterocycles are common ligands for G-protein coupled receptors (GPCRs). The unique electronic properties conferred by the fluorine atom could lead to novel interactions with receptor binding pockets.
Antimicrobial Agents: Isoquinoline derivatives have shown promise as antimicrobial agents. researchgate.net The specific substitution pattern of this compound could be investigated for activity against various bacterial or fungal strains.
The synthesis of this compound would likely be a key area of initial research, followed by its use as a scaffold or building block to generate a library of related compounds for biological screening. The development of efficient synthetic routes is crucial for enabling further investigation into its potential applications. semanticscholar.orgrsc.orggoogle.comquickcompany.in
Structure
3D Structure
Properties
IUPAC Name |
4-fluoroisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQIKGLQNBVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378808-42-3 | |
| Record name | 4-fluoroisoquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Fluoroisoquinolin 6 Amine and Analogous Fluorinated Isoquinoline Systems
Strategies for the Construction of the 4-Fluoroisoquinoline (B1268607) Core
The creation of the 4-fluoroisoquinoline core is a critical step that can be achieved through several synthetic pathways. These methods often involve either the initial construction of the isoquinoline (B145761) ring followed by fluorination or the incorporation of the fluorine atom during the cyclization process.
Reductive Dehalogenation Approaches to Fluoro-Isoquinolines
Reductive dehalogenation is a valuable technique for the synthesis of fluorinated isoquinolines. This approach typically involves the removal of a halogen atom, often bromine or chlorine, from a pre-functionalized isoquinoline ring and its replacement with a hydrogen atom. beilstein-journals.org
One documented method for producing 4-fluoroisoquinoline involves the reductive decomposition of 1-chloro-4-fluoroisoquinoline (B1591577). In this process, a solution of 1-chloro-4-fluoroisoquinoline in ethanol (B145695) is treated with 10% palladium on carbon and ammonium (B1175870) formate (B1220265) under a nitrogen atmosphere. The reaction proceeds at room temperature, and after filtration of the catalyst and workup, 4-fluoroisoquinoline is obtained. google.com
Another approach starts with 4-bromoisoquinoline. This starting material can be converted to 4-fluoroisoquinoline through a process involving lithiation with n-butyllithium at low temperatures, followed by reaction with N-fluorobenzenesulfonimide (NFSI). google.com Alternatively, a reaction with silver fluoride (B91410) and potassium fluoride in the presence of a palladium complex can also yield the desired 4-fluoroisoquinoline. google.com
It's important to note that the starting materials for these dehalogenation reactions, such as 1-chloro-4-fluoroisoquinoline, are themselves synthesized through multi-step processes. For instance, 1-hydroxyisoquinoline (B23206) can be fluorinated and then chlorinated to produce 1-chloro-4-fluoroisoquinoline. google.com
Cyclization Reactions for Isoquinoline Ring Formation with Fluorine Incorporation
A more direct approach to synthesizing fluorinated isoquinolines involves the incorporation of the fluorine atom during the ring-forming cyclization step. This strategy often provides better control over the regioselectivity of fluorination.
A silver-catalyzed intramolecular oxidative aminofluorination of alkynes has been developed for the efficient synthesis of 4-fluoroisoquinolines. nih.govacs.org This method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. nih.gov The reaction proceeds through the cyclization of an appropriately substituted alkyne precursor, leading directly to the 4-fluoroisoquinoline scaffold. nih.govacs.org
Another powerful method is the palladium-catalyzed annulation of fluorine-containing alkynes with 2-iodobenzylidenamines. nih.gov This reaction, conducted in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0), yields 4-fluoroalkylated isoquinolines in high yields and as a single regioisomer. nih.gov
Furthermore, 4-fluoroisoquinoline derivatives can be synthesized from readily available 2-bromobenzaldehydes. The process involves a Sonogashira coupling with an alkyne, followed by reaction with a primary amine to form an imine. Subsequent cyclization, promoted by reagents such as lithium carbonate, N-fluorobenzenesulfonimide (NFSI), and silver nitrate (B79036), affords the 4-fluoroisoquinoline product. rsc.org
Introduction of Amino Functionality at the C-6 Position
Once the 4-fluoroisoquinoline core is established, the next critical step is the introduction of an amino group at the C-6 position. This can be accomplished through various amination strategies.
Regioselective Amination Reactions on Fluoro-Isoquinoline Scaffolds
Direct amination of the pre-formed 4-fluoroisoquinoline ring at the C-6 position is a challenging but desirable transformation. The regioselectivity of such reactions is highly dependent on the electronic nature of the isoquinoline ring and the reaction conditions.
While direct C-H amination of isoquinolines is an area of active research, established methods often rely on the functionalization of a pre-existing group at the C-6 position. For instance, a bromo or other halo-substituent at the C-6 position can be displaced by an amino group through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Hydrogenation and Reduction Strategies for Nitro-Isoquinoline Precursors
A more common and reliable method for introducing an amino group at a specific position on the isoquinoline ring is through the reduction of a corresponding nitro-substituted precursor.
The synthesis of 5-aminoisoquinoline, an analogue, is often achieved by the catalytic hydrogenation of 5-nitroisoquinoline (B18046) over Raney nickel. acs.org A similar strategy can be envisioned for the synthesis of 4-fluoro-6-aminoisoquinoline, where a 4-fluoro-6-nitroisoquinoline precursor would be reduced. The synthesis of this nitro-precursor would likely involve the nitration of 4-fluoroisoquinoline. The nitration of isoquinoline N-oxide, for example, yields a mixture of 5-nitro and 8-nitro compounds. jst.go.jp
The reduction of the nitro group can be carried out using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. jst.go.jpgoogle.com For instance, the reduction of 1-nitroisoquinoline (B170357) to 1-aminoisoquinoline (B73089) is achieved through catalytic hydrogenation at a temperature of 30-60°C and a hydrogen pressure of 1-5 MPa. google.com
Catalytic Methods for Fluoro-Amino Isoquinoline Synthesis
The introduction of fluorine atoms and amino groups into the isoquinoline framework is of significant interest in medicinal chemistry. Catalytic methodologies offer elegant and efficient solutions for the synthesis of these valuable compounds, often providing high selectivity and functional group tolerance under mild conditions. While a direct, single-step catalytic synthesis of 4-Fluoroisoquinolin-6-amine is not extensively documented, several powerful catalytic strategies can be employed to construct this molecule and its analogs. These methods typically involve the catalytic formation of the key C–F or C–N bonds at specific positions on a pre-formed isoquinoline ring or its precursor. The primary catalytic systems rely on transition metals such as palladium, silver, and copper.
Palladium-Catalyzed Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, providing robust methods for cross-coupling and reduction reactions. These are widely applied in the synthesis of amino-isoquinolines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. catalysis.blognumberanalytics.com This method is highly effective for coupling aryl halides or pseudohalides with a wide array of amine nucleophiles. catalysis.blog In the context of synthesizing compounds like this compound, this reaction would typically involve the amination of a 6-halo-4-fluoroisoquinoline precursor. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. numberanalytics.comnrochemistry.com The choice of phosphine (B1218219) ligand is critical for reaction efficiency and scope. catalysis.blogmdpi.com For instance, the use of bulky, electron-rich biaryl phosphine ligands can significantly enhance catalyst performance. catalysis.blog While direct amination of 6-bromo-4-fluoroisoquinoline is a plausible route, studies on analogous systems, such as the amination of various dichloroquinolines, demonstrate the feasibility and regioselectivity of such transformations. mdpi.com
Table 1: Representative Palladium-Catalyzed Amination Reactions
| Starting Material | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield |
| 4,7-Dichloroquinoline | 1-Adamantylamine | Pd(dba)₂ / BINAP | t-BuONa | Toluene | 100 °C | 7-Adamantylamino-4-chloroquinoline | 88% |
| 1-Bromo-4-fluorobenzene | Aqueous NH₃ | [Pd(cinnamyl)Cl]₂ / KPhos | KOH | t-Amyl alcohol | 110 °C | 4-Fluoroaniline | 90% |
| Brominated Isoquinoline (2j) | Protected Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C, 12h | Pd-catalyzed amination product | High |
Data derived from analogous reactions reported in the literature. mdpi.comrsc.orgnih.gov
Catalytic Reduction of Nitro Groups
Another prevalent strategy for installing an amino group is the catalytic hydrogenation of a corresponding nitro functionality. This reaction is one of the most reliable methods for preparing anilines from nitroarenes. For the synthesis of this compound, this would involve the reduction of a 4-fluoro-6-nitroisoquinoline intermediate. A variety of transition metal catalysts, most commonly palladium on carbon (Pd/C), are highly effective for this transformation. nih.gov The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) or by using a hydrogen transfer reagent like ammonium formate. The process is generally clean, high-yielding, and tolerant of many other functional groups, including aryl fluorides. nih.gov
Table 2: Catalyst Systems for Nitro Group Reduction
| Substrate Type | Catalyst | Reducing Agent | Solvent | Conditions | Product Type |
| Nitrophenol | Copper(II) Schiff Base Complex | NaBH₄ | Methanol/Water | Room Temp | Aminophenol |
| Nitrophenol | Copper Nanowires | NaBH₄ | Water | Room Temp | Aminophenol |
| Nitrophenol | CeO₂/Pd Nanocomposites | NaBH₄ | Water | Room Temp | Aminophenol |
| Nitroaniline | Co(II) Complex | NaBH₄ | Not specified | Room Temp | Phenylenediamine |
Data derived from analogous reduction reactions. nih.govresearchcommons.orgnih.govmdpi.com
Silver-Catalyzed Methodologies
Silver catalysts have enabled unique transformations for the synthesis of fluorinated heterocycles. One of the most innovative approaches is the intramolecular aminofluorination of alkynes.
Intramolecular Aminofluorination of Alkynes
A silver-catalyzed intramolecular oxidative aminofluorination of alkynes provides an efficient pathway to synthesize 4-fluoroisoquinolines. acs.orgnih.gov In this reaction, a suitably designed o-alkynylaryl imine undergoes cyclization in the presence of a silver(I) catalyst, such as silver nitrate (AgNO₃), and a fluorine source, typically N-fluorobenzenesulfonimide (NFSI). nih.gov The reaction proceeds via an endo-cyclization pathway. nih.gov A proposed mechanism involves a Ag(I)/Ag(II) catalytic cycle, leading to the concurrent formation of the isoquinoline ring and the installation of the C4-fluorine atom. nih.govresearchgate.net This method is notable for its efficiency in constructing the fluorinated isoquinoline core from acyclic precursors. sigmaaldrich.com
Table 3: Silver-Catalyzed Aminofluorination of Alkyne Precursors
| Alkyne Precursor | Catalyst | Fluorine Source | Solvent | Conditions | Product | Yield |
| o-Alkynylaryl-N-tosylimine | AgNO₃ (10 mol%) | NFSI (1.5 equiv) | Dichloroethane | 80 °C, 2h | 4-Fluoro-2-tosyl-dihydroisoquinoline | 95% |
| o-Alkynylaryl-N-benzoylimine | AgNO₃ (10 mol%) | NFSI (1.5 equiv) | Dichloroethane | 80 °C, 2h | N-Benzoyl-4-fluoro-dihydroisoquinoline | 82% |
| o-(Phenylethynyl)aryl-N-tosylimine | AgNO₃ (10 mol%) | NFSI (1.5 equiv) | Dichloroethane | 80 °C, 3h | 1-Phenyl-4-fluoro-2-tosyl-dihydroisoquinoline | 98% |
Data derived from the silver-catalyzed synthesis of 4-fluoroisoquinolines. acs.orgnih.gov
Copper-Catalyzed Methodologies
Copper catalysis offers a cost-effective alternative to palladium for C–N bond formation and is particularly useful for direct C–H amination reactions, which avoid the need for pre-functionalized halogenated substrates.
Direct C–H Amination
Recent advances have demonstrated the potential for copper-catalyzed C–H amination of electron-deficient heterocycles like quinolines and isoquinolines. researchgate.netnih.gov One approach involves a site-selective C–H zincation mediated by a lithium amidodiethylzincate base, followed by a copper-catalyzed coupling with an aminating agent such as an O-benzoylhydroxylamine. nih.gov This method allows for the direct installation of an amino group onto the heterocyclic core under mild conditions and shows broad substrate scope, including tolerance for fluoride substituents. nih.gov While specific application to 4-fluoroisoquinoline is a developing area, the principles established with isoquinoline itself suggest a promising route for future syntheses. nih.govkisti.re.kr
Table 4: Copper-Catalyzed C-H Amination of Isoquinoline
| Substrate | Base / Metalating Agent | Catalyst | Aminating Agent | Solvent | Conditions | Product | Yield |
| Isoquinoline | Et₂Zn, Li(TMP) | CuCN·2LiCl | O-Benzoyl-N,N-dibenzylhydroxylamine | THF | 25 °C, 2h | 1-(Dibenzylamino)isoquinoline | 85% |
| Isoquinoline | Et₂Zn, Li(TMP) | CuCN·2LiCl | O-Benzoyl-N-Boc-hydroxylamine | THF | 25 °C, 2h | 1-(Boc-amino)isoquinoline | 72% |
Data derived from the direct C-H amination of isoquinoline. nih.gov
Structure Activity Relationship Sar Studies of 4 Fluoroisoquinolin 6 Amine and Its Derivatives
Positional Effects of Fluorine on the Isoquinoline (B145761) Ring System
The introduction of a fluorine atom to the isoquinoline core, particularly at the C-4 position, has profound effects on the molecule's biological and physicochemical properties.
Influence of Fluorine at C-4 on Biological Activity Profiles
The fluorine atom at the C-4 position of the isoquinoline ring is a key determinant of the molecule's biological activity. This is due to fluorine's unique properties, including its high electronegativity and small size. These characteristics can alter the electronic distribution within the isoquinoline ring, thereby influencing how the molecule interacts with biological targets. acs.org For instance, in a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, which share a similar nitrogen-containing heterocyclic structure with isoquinoline, the position of the fluorine substituent on an attached phenyl ring significantly impacted the compound's activity. mdpi.com Specifically, a fluorine at the 2' or 3' position resulted in markedly improved activity compared to a 4'-fluoro substituent. mdpi.com This highlights the sensitivity of biological systems to the precise location of the fluorine atom. While direct SAR studies on 4-fluoroisoquinolin-6-amine are not extensively detailed in the provided results, the general principles of fluorine substitution in related heterocyclic systems suggest that the C-4 fluorine likely enhances biological activity by modulating the molecule's electronic properties and binding interactions.
Contributions of Fluorine to Ligand-Target Interactions (e.g., Halogen Bonding)
The fluorine atom is the most electronegative element, and its presence in a molecule can lead to significant alterations in electronic arrangements, which in turn affects intermolecular interactions. acs.org One such interaction that has gained considerable attention is the halogen bond, a noncovalent interaction between a halogen atom and a Lewis base. While the C-F bond is generally considered a poor halogen bond donor, studies have shown that in certain contexts, it can participate in meaningful interactions. ucmerced.edu
Role of the Amine Functionality at C-6 in Modulating Biological Responses
The amine group at the C-6 position of the isoquinoline ring is another crucial functional group that significantly influences the biological activity of the molecule. Its ability to act as a hydrogen bond donor and its basicity are key to its role in molecular recognition.
Impact of Primary Amine Substitution at C-6
The primary amine at the C-6 position is a key feature of 6-aminoisoquinoline (B57696) compounds that have been shown to inhibit or reduce the action of kinases. google.com In a study of 1-(2-aminophenyl)isoquinoline derivatives, it was found that the most basic amine ligands resulted in the most effective platinum(II) complexes for antitumor activity. acs.org This suggests that the basicity of the amine, and by extension its ability to be protonated and form ionic interactions, is a critical determinant of biological efficacy. The primary amine can participate in crucial hydrogen bonding interactions with target proteins, anchoring the molecule in the active site.
Effects of Secondary and Tertiary Amine Modifications on Activity
Modification of the primary amine at C-6 to secondary or tertiary amines can have a significant impact on biological activity. In a series of pyrimido[4,5-c]isoquinolinequinones, the introduction of substituted amino groups at the 8-position (analogous to the 6-position in some respects) led to a notable increase in antitumor activity against gastric adenocarcinoma cells. ucl.ac.be However, the nature of the substituent on the nitrogen is critical. For example, while some alkylamino and phenylamino (B1219803) substitutions enhanced activity, others did not. ucl.ac.be Similarly, in the development of antagonists for immunostimulatory CpG-oligodeoxynucleotides based on a quinoline (B57606) scaffold, the nature of the dialkylaminoalkyl side chain at the C-4 position was found to be optimal for activity. pharmacy180.com These findings underscore that while modification of the C-6 amine can be a fruitful strategy for enhancing biological activity, the specific nature of the substitution is paramount.
Structure-Activity Relationships Through Substituent Variations on the Isoquinoline Core
The isoquinoline scaffold is a versatile platform for the development of biologically active compounds. rsc.orgnih.gov Systematic variations of substituents on the isoquinoline core have led to the discovery of potent inhibitors for various targets. For instance, in a study of quinoline-based antagonists, a systematic SAR analysis of substituted quinolines led to the synthesis of a highly potent derivative. nih.gov
The presence of a halogen on the isoquinoline ring, such as fluorine at C-4, not only directly influences activity but also provides a handle for further chemical modification through cross-coupling reactions. rsc.org This allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the isoquinoline core. For example, cross-coupling reactions of halogenated isoquinolines have been used to introduce aryl, alkenyl, alkynyl, or alkylamino groups, leading to the synthesis of analogues of drug candidates. rsc.org
The following table summarizes the impact of various substitutions on the biological activity of isoquinoline and related heterocyclic derivatives, as discussed in the preceding sections.
| Compound/Derivative Class | Substitution | Effect on Biological Activity | Reference |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | Fluorine at 2' or 3' of phenyl group | Significantly improved activity | mdpi.com |
| 1-(2-aminophenyl)isoquinoline derivatives | More basic amine ligands | More effective platinum(II) complexes | acs.org |
| Pyrimido[4,5-c]isoquinolinequinones | Substituted amino groups at C-8 | Increased antitumor activity | ucl.ac.be |
| Quinoline-based antagonists | Optimal dialkylaminoalkyl side chain at C-4 | Potent inhibition | pharmacy180.com |
| Halogenated isoquinolines | Further substitution via cross-coupling | Access to diverse, biologically active analogues | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org
The foundation of a QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. For isoquinoline and quinoline derivatives, a wide array of descriptors has been employed to build predictive models.
3D Descriptors: These descriptors capture the three-dimensional properties of a molecule.
CoMFA/CoMSIA Fields: Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields, while Comparative Molecular Similarity Indices Analysis (CoMSIA) adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These have been successfully used to model the antibacterial activity of pyrimido-isoquinolin-quinones. harvard.edu
3D-MoRSE Descriptors: Molecule Representation of Structures based on Electron diffraction (MoRSE) descriptors encode 3D information from the atomic coordinates and have been applied to model the AKR1C3 inhibitory activity of isoquinoline derivatives. nih.gov
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of molecules. Commonly used descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, electronegativity, and Mullikan atomic charges. These have been used to model the anti-plasmodium activity of isoquinoline and quinoline derivatives.
2D Descriptors: These are calculated from the 2D representation of the molecule.
Topological and Constitutional Descriptors: These describe the connectivity and composition of the molecule, such as total connectivity (Tcon), percentage of carbon, and molecular weight.
Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (logP) and molar refractivity (MR) quantify lipophilicity and steric bulk, respectively. The total hydrophobic van der Waals surface area (PEOE_VSA_HYD) was used in a QSAR model for the antimicrobial activity of tetrahydrothieno[2,3-c]isoquinolines.
The selection of appropriate descriptors is crucial for developing a meaningful and predictive QSAR model.
Once descriptors are calculated, various statistical methods are used to build a mathematical model that correlates these descriptors with biological activity. The goal is to create a model with high predictive power for new, untested compounds.
Several types of predictive models have been developed for isoquinoline analogs:
Linear Models: Multiple Linear Regression (MLR) is a common technique used to create a simple, interpretable equation. MLR models have been used to predict the anti-plasmodium activity of isoquinoline derivatives.
Non-Linear Models: For complex relationships, non-linear methods are often more suitable. Multiple Nonlinear Regression (MNLR) and Artificial Neural Networks (ANN) have been shown to produce models with better predictive quality than MLR for the anti-plasmodium activity of quinoline, isoquinoline, and quinazoline (B50416) derivatives. researchgate.net Machine learning methods like Random Forest (RF) have also been applied.
3D-QSAR Models: CoMFA and CoMSIA generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, or other properties are favorable or unfavorable for activity, providing intuitive guidance for drug design. harvard.edu
The robustness and predictive ability of these models are rigorously assessed through various validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation (yielding a Q² value) and Y-randomization are essential. harvard.edu Crucially, external validation, where the model is used to predict the activity of a separate test set of compounds, provides the truest measure of a model's predictive power (often reported as an R²pred or R²ext value). acs.org A robust QSAR model for isoquinoline derivatives targeting AKR1C3 inhibition reported strong statistical validation with an R²ext of 0.9179, indicating excellent predictive capability. acs.org
The table below gives examples of predictive models developed for isoquinoline analogs.
| Biological Activity | Compound Class | Modeling Method(s) | Key Validation Stat(s) |
| Anti-Plasmodium | Quinoline, Isoquinoline, Quinazoline Derivatives | MLR, MNLR, ANN | R² up to 0.763. |
| AKR1C3 Inhibition | Dihydroisoquinoline Derivatives | MLR (using 3D-MoRSE descriptors) | R²ext = 0.9179. acs.org |
| Antibacterial | Pyrimido-isoquinolin-quinones | CoMFA, CoMSIA | CoMFA: q² = 0.660, r² = 0.938. harvard.edu |
| Anticancer | Aminopyrimidoisoquinolinequinones | MLR (using Quantum Descriptors) | Dipole moment explained 88% of response variability. |
Computational and Theoretical Investigations of 4 Fluoroisoquinolin 6 Amine
Quantum Chemical Calculations (DFT-based Approaches)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net For 4-Fluoroisoquinolin-6-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. researchgate.net
The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgwikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a DFT study would calculate the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electron donation (nucleophilic centers) and electron acceptance (electrophilic centers), respectively.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following values are hypothetical examples to illustrate the type of data generated from DFT calculations and are not based on published results for this specific molecule.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.60 | Indicator of chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de On a standard MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. researchgate.net
By utilizing the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to create a more detailed profile of a molecule's stability and reactivity. These quantum chemical parameters help in understanding its behavior in chemical reactions. mdpi.comresearchgate.net
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule, with a larger HOMO-LUMO gap, is generally less reactive. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity to react.
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
These calculated parameters would provide a quantitative basis for comparing the reactivity of this compound to other related compounds.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govlums.ac.ir This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net
Given the prevalence of quinoline (B57606) and isoquinoline (B145761) scaffolds in pharmacologically active compounds, this compound would be a candidate for docking against various protein targets, such as kinases, topoisomerases, or other enzymes implicated in disease. nih.govresearchgate.net A docking simulation would place the molecule into the active site of a target protein and score the different binding poses. The results would predict the most likely and energetically favorable binding mode, providing a static snapshot of the ligand-receptor interaction.
Beyond predicting the binding pose, docking analysis identifies the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Typically involving the amine group and the isoquinoline nitrogen.
Pi-Pi Stacking: Interactions between the aromatic rings of the isoquinoline and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Hydrophobic Interactions: Involving the carbon framework of the molecule.
Halogen Bonds: Potentially involving the fluorine atom.
The docking software calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. nih.gov A lower (more negative) binding energy suggests a more stable complex and a higher binding affinity. lums.ac.ir This information is critical for prioritizing compounds for further experimental testing.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase (Note: The data below are hypothetical examples to demonstrate typical docking results and are not based on published studies.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Kinase XYZ | -8.5 | ASP-184, LYS-72, PHE-80 | Hydrogen Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, binding events, and thermodynamic properties that are often inaccessible through experimental methods alone. whiterose.ac.uknih.gov
The conformational flexibility of a molecule is crucial for its biological activity, influencing how it recognizes and binds to its target. MD simulations can map the accessible conformational landscape of this compound both in its unbound (apo) state and when complexed with a biological target, such as a protein kinase.
In the unbound state, simulations would likely reveal the rotational freedom around the C-N bond of the amine group and any puckering of the non-aromatic ring if it were partially saturated. The fluorine substitution at the 4-position would influence the local electronic environment and could form intramolecular hydrogen bonds, potentially restricting the conformational space.
When complexed with a protein, the dynamics of this compound are expected to be significantly dampened. nih.gov Analysis of the simulation trajectory would focus on parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's binding pose and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule retain flexibility within the binding pocket. For similar heterocyclic amine compounds, MD simulations have shown that key interactions, such as hydrogen bonds with backbone residues of a protein's hinge region, are critical for stabilizing a specific, biologically active conformation. nih.gov The simulation would quantify the stability of these interactions over time, providing a dynamic view of the binding mode.
Table 1: Illustrative Conformational Analysis Parameters from a Hypothetical MD Simulation
| Parameter | Unbound State (Apo) | Protein-Bound State (Complex) | Description |
|---|---|---|---|
| RMSD of Ligand | High (e.g., > 3.0 Å) | Low (e.g., < 1.5 Å) | Measures the average deviation of the ligand's atoms from a reference structure, indicating stability. |
| Torsional Angle (C3-C4-N-H) | Wide Distribution (-180° to 180°) | Restricted Distribution (e.g., -30° to 30°) | Describes the rotation around the C-N bond, showing flexibility. |
| Key Hydrogen Bond Occupancy | N/A | High (e.g., > 90%) | The percentage of simulation time a specific hydrogen bond is maintained, indicating interaction strength. |
Understanding the kinetics of how a ligand binds and unbinds from its protein target is fundamental to drug design. MD simulations can be employed to model these events, providing atomic-level details of the association and dissociation pathways.
Simulating the entire binding or unbinding process is computationally expensive due to the long timescales involved (microseconds to seconds). nih.gov Therefore, enhanced sampling techniques such as steered MD (SMD) or umbrella sampling are often used. In a hypothetical SMD simulation, an external force would be applied to pull this compound out of its binding site, allowing researchers to identify key intermediate states, energy barriers, and the primary amino acid residues that obstruct or facilitate its exit. nih.gov
The insights gained are valuable for rational drug design. For instance, if simulations reveal a transient pocket that opens near the main binding site, the structure of this compound could be modified to exploit this feature, potentially improving its residence time and therapeutic efficacy. The calculation of the potential of mean force (PMF) from these simulations provides an estimate of the binding free energy, a critical parameter for ranking the affinity of different compounds. rsc.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Before a compound can be considered a viable drug candidate, it must possess a favorable ADMET profile. In silico tools and computational models are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with poor pharmacokinetic or toxicity profiles. nih.govnih.gov
Pharmacokinetic parameters determine the bioavailability and persistence of a drug in the body. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties for this compound based on its chemical structure. nih.gov
Key predicted parameters would include:
Aqueous Solubility (LogS): Crucial for absorption, low solubility can hinder a drug's effectiveness.
Gastrointestinal (GI) Absorption: Models like Caco-2 permeability prediction assess the likelihood of the compound being absorbed from the gut into the bloodstream. frontiersin.org
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system, which is desirable for neurological drugs but a potential liability for others.
Plasma Protein Binding (PPB): High binding can reduce the concentration of free drug available to act on its target.
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions, as CYP enzymes are central to drug metabolism. frontiersin.orgnih.gov
Table 2: Predicted Pharmacokinetic Properties of this compound
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Aqueous Solubility (LogS) | Moderately Soluble | Favorable for absorption and formulation. |
| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | No | Reduced risk of central nervous system side effects. |
| P-glycoprotein Substrate | No | Lower likelihood of being actively pumped out of cells (efflux). |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with a wide range of common medications. |
Note: These values are illustrative and based on general predictions for similar chemical structures. Actual experimental values may vary.
Computational tools can predict the most likely sites on a molecule where metabolic enzymes, primarily Cytochrome P450s, will act. nih.gov For this compound, models would analyze the reactivity of different atoms to predict likely metabolic transformations.
The primary sites of metabolism would likely be:
N-oxidation or N-dealkylation of the amino group.
Hydroxylation of the aromatic rings, guided by the activating effect of the amine group and the electronic influence of the fluorine atom and the isoquinoline nitrogen.
Glucuronidation or sulfation of the amino group or a newly introduced hydroxyl group (Phase II metabolism).
Predicting these pathways helps chemists design more stable analogues. For example, if a specific position on the isoquinoline ring is predicted to be a major site of metabolism (a "metabolic hotspot"), chemists could block this site by adding a stable chemical group (e.g., a methyl or fluoro group) to improve the compound's metabolic stability and prolong its duration of action.
Research Applications and Future Perspectives for 4 Fluoroisoquinolin 6 Amine
Development of Novel Therapeutic Lead Compounds
The 4-fluoroisoquinolin-6-amine scaffold represents a promising starting point for the development of new therapeutic agents, leveraging the combined benefits of the isoquinoline (B145761) core and fluorine substitution.
Optimization as Kinase Inhibitors and Other Targeted Agents
The isoquinoline and related quinoline (B57606) and quinazoline (B50416) scaffolds are integral to numerous kinase inhibitors. nih.gov The amino group at the 6-position of this compound provides a key reactive handle for the introduction of various side chains, enabling the synthesis of a library of derivatives for screening against a wide array of protein kinases. The fluorine atom at the 4-position can enhance the binding affinity and selectivity of these potential inhibitors through favorable electrostatic interactions with the target protein's active site.
| Potential Kinase Targets | Rationale for Targeting with Isoquinoline-Based Inhibitors |
| Epidermal Growth Factor Receptor (EGFR) | The quinazoline core is a well-established pharmacophore in EGFR inhibitors like gefitinib (B1684475) and erlotinib. |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Several quinoline-based compounds have shown potent anti-angiogenic activity through VEGFR inhibition. |
| Rho-associated coiled-coil containing protein kinase (ROCK) | Isoquinoline derivatives have been explored as ROCK inhibitors for cardiovascular and neurological disorders. |
| Tyrosine Kinases (e.g., Src, Abl) | The 4-amino-substituted heterocyclic scaffold is a common feature in many tyrosine kinase inhibitors. |
The development of such targeted agents would involve iterative cycles of chemical synthesis, in vitro kinase assays, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
Exploration as Precursors for Diverse Pharmacological Classes
Beyond kinase inhibition, the this compound core can serve as a versatile precursor for a range of pharmacologically active compounds. The amino group can be readily transformed into various functional groups, such as amides, sulfonamides, and ureas, each capable of imparting distinct biological activities. For instance, derivatization of the amino group could lead to compounds with potential as topoisomerase inhibitors, a class of anticancer agents that includes isoquinoline alkaloids. wikipedia.org Furthermore, the fluorinated isoquinoline scaffold could be incorporated into larger molecules to improve their pharmacokinetic properties.
Utilization as Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. A well-designed chemical probe should exhibit high potency, selectivity, and a mechanism of action that allows for the specific modulation of a biological target. This compound derivatives could be developed into valuable chemical probes. By attaching a reporter tag—such as a fluorophore, biotin, or a photo-crosslinkable group—to the amino functionality, researchers can create molecules capable of visualizing, isolating, and identifying their protein targets within a cellular context. The fluorine atom can also serve as a useful spectroscopic marker in ¹⁹F NMR studies to probe the binding environment of the molecule with its target.
Advancements in Organic Synthetic Methodologies through Isoquinoline Chemistry
The synthesis of substituted isoquinolines, particularly those bearing fluorine atoms, presents ongoing challenges and opportunities in organic chemistry. Research into efficient and regioselective methods for the synthesis of this compound and its derivatives can drive innovation in synthetic methodologies. This could involve exploring novel cyclization strategies, C-H activation techniques for late-stage functionalization, and the development of new fluorination reagents. researchgate.net For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, demonstrating a pathway for preparing fluorinated isoquinoline intermediates. nih.gov Such advancements would not only facilitate the production of this compound but also broaden the accessibility of other complex fluorinated heterocycles for various applications.
Synergistic Integration of Experimental and Computational Research in Drug Discovery Pipelines
Modern drug discovery heavily relies on the integration of computational and experimental approaches. In the context of this compound, computational studies can play a pivotal role in accelerating the discovery of novel therapeutic leads. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives to the active sites of various target proteins, such as kinases. These in silico predictions can guide the rational design of new compounds with improved binding affinities and selectivities. Furthermore, quantum mechanical calculations can provide insights into the electronic properties of the fluorinated isoquinoline scaffold, helping to explain observed structure-activity relationships.
Emerging Research Directions and Unexplored Potential of Fluoroisoquinolines
The field of fluoroisoquinoline chemistry is continually evolving, with new applications and research directions emerging. One area of significant potential for this compound is in the development of positron emission tomography (PET) imaging agents. The incorporation of a radioactive fluorine-18 (B77423) isotope ([¹⁸F]) would allow for the non-invasive visualization and quantification of biological processes in vivo. An [¹⁸F]-labeled derivative of this compound could be developed as a PET tracer for imaging specific protein targets, such as kinases that are overexpressed in tumors.
Another unexplored avenue is the investigation of the unique photophysical properties that may arise from the fluorinated isoquinoline core. The introduction of fluorine can influence the fluorescence quantum yield and lifetime of a molecule, opening up possibilities for the development of novel fluorescent sensors and imaging agents. The amino group at the 6-position provides a convenient point for conjugation to biomolecules, enabling the targeted delivery of these fluorescent probes.
Q & A
Q. What are the feasible synthetic routes for 4-Fluoroisoquinolin-6-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio databases) suggests fluorination at the 4-position via electrophilic substitution or catalytic fluorination (e.g., using Selectfluor). The 6-amine group can be introduced via nucleophilic aromatic substitution (NAS) of a chloro or nitro precursor. For example, substituting 6-nitroisoquinoline with ammonia under reflux in ethanol (70–80°C) yields the amine intermediate, followed by fluorination . Optimization includes solvent selection (DMF for fluorination, ethanol for NAS) and catalyst screening (Pd/C for deprotection steps). Yields vary (7–24% in similar heterocycles), necessitating iterative HPLC monitoring .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR : and NMR to verify fluorine integration and amine proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., expected m/z for : 162.16).
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages to validate empirical formula .
Purity is assessed via HPLC (>98% by UV detection at 254 nm) and melting point consistency (compare with literature values, e.g., 149–218°C in analogs) .
Advanced Research Questions
Q. What role does the fluorine substituent play in modulating the biological activity of this compound?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., kinases) by forming dipole interactions or hydrogen bonds. Computational docking studies (AutoDock Vina) and comparative SAR analysis with non-fluorinated analogs reveal improved IC values. For example, fluorinated quinolines show 10-fold higher inhibition of topoisomerase IV compared to chlorine-substituted analogs . Stability studies (TGA/DSC) indicate fluorine reduces metabolic degradation in vitro (t increased by ~30% in hepatic microsomes) .
Q. How can researchers resolve contradictions in reported biological activities of halogenated isoquinoline derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC values in enzyme assays) arise from differences in assay conditions (pH, temperature) or impurity profiles. To address this:
- Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays).
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound stability under assay conditions via LC-MS .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL, focusing on compounds with >95% purity and confirmed stereochemistry .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (common in amine derivatives) improve aqueous solubility (e.g., 6-Fluoroquinolin-4-amine HCl solubility: 15 mg/mL in PBS) .
- Prodrug Design : Acetylation of the amine group enhances membrane permeability, with enzymatic cleavage in target tissues .
- Nanoformulation : Encapsulation in PEGylated liposomes reduces plasma protein binding, increasing circulation time (tested via pharmacokinetic profiling in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
